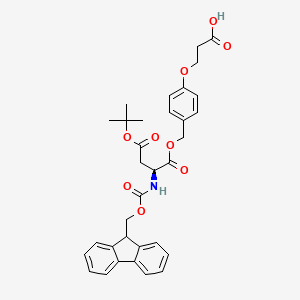

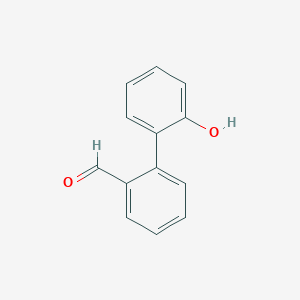

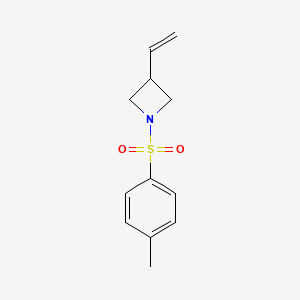

Fmoc-Dbz(o-Boc)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Dbz(o-Boc)-OH is a derivative of benzyloxycarbonyl (Boc) group and is a type of protecting group used in organic synthesis. It is often used to protect the N-terminal of peptides and proteins during synthesis. It is also used as a linker to attach peptides to solid supports for solid phase peptide synthesis.

科学研究应用

Peptide Synthesis

The Fmoc group is widely used in the synthesis of peptides . It serves as a protective group for the amino group during peptide synthesis. The Fmoc group can be removed under mild basic conditions, which allows for the addition of the next amino acid in the sequence .

Solid Phase Peptide Synthesis (SPPS)

In Solid Phase Peptide Synthesis (SPPS), the Fmoc group plays a crucial role . The Fmoc group’s unique property of being cleaved under basic conditions makes it ideal for SPPS, where the peptide chain is attached to a solid support .

Selective Protection

The Fmoc group is selectively stable under conditions that would remove other protecting groups, such as the Boc group . This selective stability allows for the synthesis of complex molecules with multiple functional groups .

Organic Synthesis

Beyond peptide synthesis, the Fmoc group is also used in organic synthesis as a protecting group for amines . Its stability under a variety of conditions and ease of removal make it a versatile tool in the synthesis of complex organic molecules .

Combinatorial Chemistry

In combinatorial chemistry, where large libraries of compounds are synthesized for high-throughput screening, the Fmoc group is often used due to its ease of removal and compatibility with a variety of reaction conditions .

Bioconjugation

The Fmoc group can also be used in bioconjugation, the process of attaching small molecules, polymers, or other biological molecules to biomolecules like proteins or nucleic acids . The Fmoc group can protect one part of the molecule during the conjugation process, and then be easily removed afterwards .

属性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c1-27(2,3)35-26(33)28-22-13-12-16(24(30)31)14-23(22)29-25(32)34-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-14,21H,15H2,1-3H3,(H,28,33)(H,29,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQYPLBJEKXEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Dbz(o-Boc)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

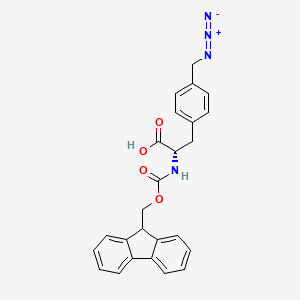

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II)](/img/structure/B6289742.png)

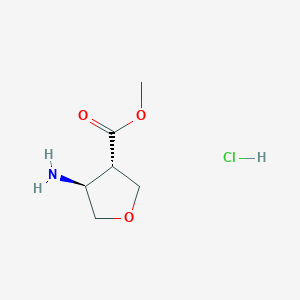

![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)

![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)

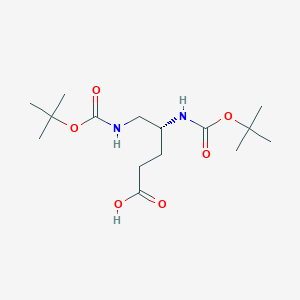

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)